
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid, featuring a hydroxyl group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 4-methylpiperidine.
Formation of Intermediate: The 4-hydroxybenzoic acid is first converted to an intermediate, such as a benzoic acid derivative, through a series of reactions involving protection and deprotection steps.
Coupling Reaction: The intermediate is then coupled with 4-methylpiperidine using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
科学的研究の応用
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog with only a hydroxyl group at the 4-position.
4-Methylpiperidine: A related compound with a piperidine ring but lacking the benzoic acid moiety.
4-Hydroxy-3-methylbenzoic acid: Similar structure but with a methyl group instead of the piperidine moiety.
Uniqueness
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of both the hydroxyl and piperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10-4-6-15(7-5-10)9-12-8-11(14(17)18)2-3-13(12)16/h2-3,8,10,16H,4-7,9H2,1H3,(H,17,18) |
InChIキー |
NQICXGKKYLRPTM-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







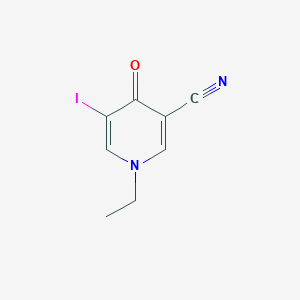
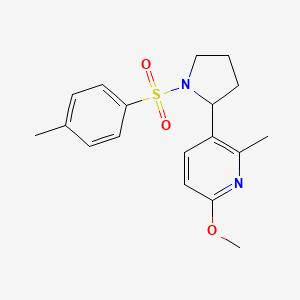
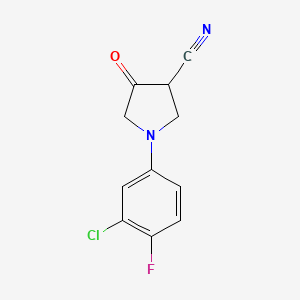
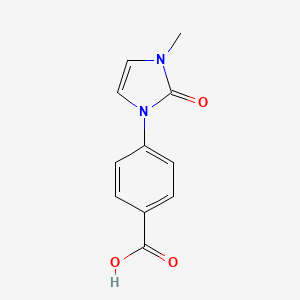
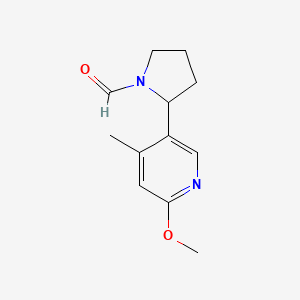


![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)

